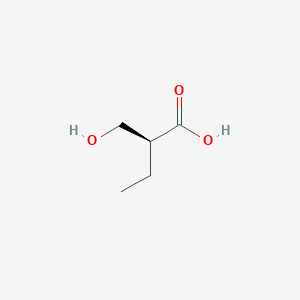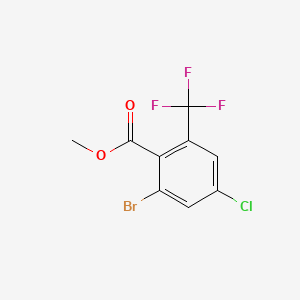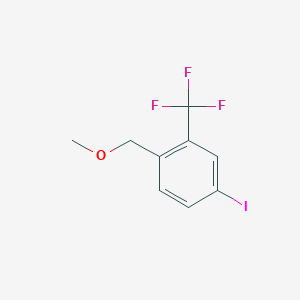
Sodium;naphthalene-1,3,5-trisulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is an organic compound with the chemical formula C10H5Na3O9S3. It is a trisulfonic acid derivative of naphthalene, where three sulfonic acid groups are attached to the 1, 3, and 5 positions of the naphthalene ring. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is synthesized through a multi-step process involving the sulfonation of naphthalene. The process typically involves the following steps:
Sulfonation: Naphthalene is reacted with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures to introduce sulfonic acid groups at the desired positions on the naphthalene ring.
Neutralization: The resulting trisulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) involves large-scale sulfonation reactors where naphthalene and oleum are continuously fed into the reactor. The reaction mixture is then neutralized with sodium hydroxide, and the product is isolated through filtration, washing, and drying processes .
化学反应分析
Types of Reactions
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds .
科学研究应用
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for diazonium compounds.
Biology: Employed in biochemical assays and as a fluorescent probe in molecular biology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and as a dispersing agent in various formulations
作用机制
The mechanism by which naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) exerts its effects involves its ability to interact with various molecular targets and pathways. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, it can interact with proteins and nucleic acids, influencing their structure and function .
相似化合物的比较
Similar Compounds
Naphthalene-1,3,6-trisulfonic acid, sodium salt: Similar structure but with sulfonic acid groups at the 1, 3, and 6 positions.
Naphthalene-1,5-disulfonic acid: Contains two sulfonic acid groups at the 1 and 5 positions.
Naphthalene-2,6-disulfonic acid: Contains two sulfonic acid groups at the 2 and 6 positions.
Uniqueness
Naphthalene-1,3,5-trisulfonic acid, sodium salt(1:1) is unique due to the specific positioning of its sulfonic acid groups, which confer distinct chemical and physical properties. This unique arrangement allows for specific interactions in chemical reactions and applications that are not possible with other isomers .
属性
分子式 |
C10H5NaO9S3-2 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC 名称 |
sodium;naphthalene-1,3,5-trisulfonate |
InChI |
InChI=1S/C10H8O9S3.Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);/q;+1/p-3 |
InChI 键 |
PHLNOHAVZQJRIW-UHFFFAOYSA-K |
规范 SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3AR,5S,6S,6AS)-2-Amino-5-(hydroxymethyl)-3A,5,6,6A-tetrahydrofuro[2,3-D]oxazol-6-OL](/img/structure/B14025981.png)
![2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide](/img/structure/B14025985.png)
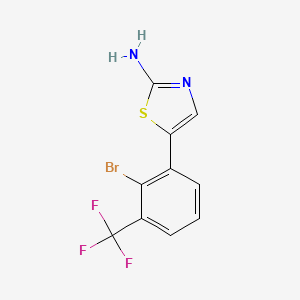
![6-Chloro-2-methyl-1-(2-methyl-3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B14026005.png)
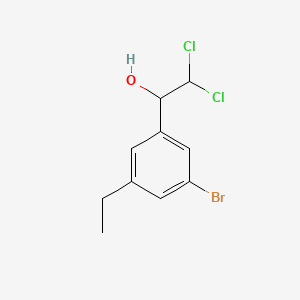
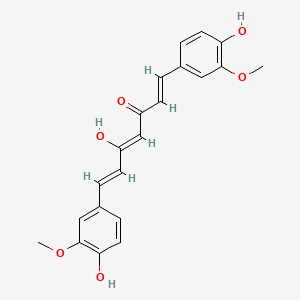



![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
